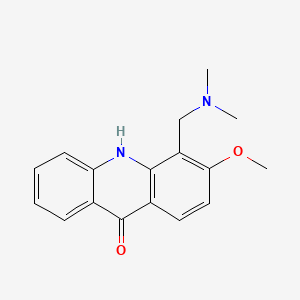

9-Acridanone, 4-(dimethylaminomethyl)-3-methoxy-

Description

Its structure features a 9-acridanone core substituted with a 3-methoxy group and a 4-(dimethylaminomethyl) moiety. Acridanones are recognized for their planar aromatic systems, which enable intercalation with biological macromolecules, making them candidates for anticancer and antimicrobial applications .

Properties

CAS No. |

58324-12-2 |

|---|---|

Molecular Formula |

C17H18N2O2 |

Molecular Weight |

282.34 g/mol |

IUPAC Name |

4-[(dimethylamino)methyl]-3-methoxy-10H-acridin-9-one |

InChI |

InChI=1S/C17H18N2O2/c1-19(2)10-13-15(21-3)9-8-12-16(13)18-14-7-5-4-6-11(14)17(12)20/h4-9H,10H2,1-3H3,(H,18,20) |

InChI Key |

TVXJGEOGWFYHJU-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CC1=C(C=CC2=C1NC3=CC=CC=C3C2=O)OC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation typically involves multi-step organic synthesis starting from acridanone or a closely related precursor. Key steps include:

- Introduction of the methoxy group at the 3-position via electrophilic aromatic substitution or nucleophilic aromatic substitution depending on the starting material.

- Installation of the dimethylaminomethyl group at the 4-position, commonly achieved through Mannich reaction or reductive amination involving formaldehyde and dimethylamine.

Stepwise Synthetic Approach

Based on literature precedents for acridanone derivatives and related compounds, a representative synthetic route can be outlined as follows:

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Methoxylation | Electrophilic substitution using methanol or methylating agents (e.g., dimethyl sulfate) under acidic/basic catalysis | Selective introduction of methoxy group at 3-position |

| 2 | Mannich Reaction | Formaldehyde and dimethylamine in acidic medium | Formation of dimethylaminomethyl substituent at 4-position |

| 3 | Purification and Characterization | Chromatography, recrystallization, NMR, MS, IR | Isolation of pure 9-Acridanone, 4-(dimethylaminomethyl)-3-methoxy- |

Specific Literature Procedures

A modified two-step procedure, similar to those used in synthesizing 9-acridinyl derivatives, involves initial formation of an alkoxy intermediate followed by amination. For example, 9-chloroacridine reacts with an alkoxide to form 9-alkoxyacridine, which then undergoes substitution with an amine to yield the final product. This approach is efficient and yields high purity products.

The Mannich reaction is a key step for introducing the dimethylaminomethyl group. This involves reacting the acridanone derivative with formaldehyde and dimethylamine under controlled acidic conditions, often in refluxing solvents such as ethanol or methanol, to achieve selective substitution at the 4-position.

Methoxylation at the 3-position can be achieved via electrophilic aromatic substitution using methanol under acidic catalysis or by methylation of a hydroxyl precursor using methylating agents like dimethyl sulfate or methyl iodide.

Data Table Summarizing Preparation Methods

Analysis of Preparation Methods

The two-step alkoxide substitution followed by amination is the most reliable and commonly used method for synthesizing 9-acridinyl derivatives with aminoalkyl substituents. It provides good yields and can be adapted for various alkoxy and amino substituents.

Mannich reaction conditions must be carefully optimized to avoid over-alkylation or polymerization. The use of formaldehyde and dimethylamine in stoichiometric amounts under reflux in alcohol solvents is standard practice.

Methoxylation requires control over reaction conditions to ensure substitution at the 3-position without affecting other reactive sites on the acridanone ring.

Palladium-catalyzed methods, while powerful, are less favored due to sensitivity issues and the availability of simpler alternatives.

Chemical Reactions Analysis

Types of Reactions

9-Acridanone, 4-(dimethylaminomethyl)-3-methoxy- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the acridone ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and amines are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce hydroxylated derivatives .

Scientific Research Applications

9-Acridanone, 4-(dimethylaminomethyl)-3-methoxy- is a chemical compound with the molecular formula and a molecular weight of 282.34 g/mol . It is also known by other names such as 3-Methoxy-4-dimethylaminomethyl acridone .

Chemical Properties and Identifiers

- IUPAC Name: 4-[(dimethylamino)methyl]-3-methoxy-10H-acridin-9-one

- InChI: InChI=1S/C17H18N2O2/c1-19(2)10-13-15(21-3)9-8-12-16(13)18-14-7-5-4-6-11(14)17(12)20/h4-9H,10H2,1-3H3,(H,18,20)

- InChIKey: TVXJGEOGWFYHJU-UHFFFAOYSA-N

- SMILES: CN(C)CC1=C(C=CC2=C1NC3=CC=CC=C3C2=O)OC

- CAS Registry Number: 58324-12-2

Computed Properties

- XLogP3-AA: 2.8

- Hydrogen Bond Donor Count: 1

- Hydrogen Bond Acceptor Count: 4

- Rotatable Bond Count: 3

- Exact Mass: 282.136827821 Da

Scientific Research Applications

Acridine derivatives, including 9-Acridanone, 4-(dimethylaminomethyl)-3-methoxy-, have applications in cancer therapy due to their ability to prevent abnormal functioning of tumor cells, including dysfunction of enzymes that control DNA topology . Examples of acridine derivatives include amsacrine, N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA), and 3-aminoacridine-9(10 H)-thione (3-ATA) .

One study synthesized triazoles using a 1,3-dipolar cycloaddition reaction of 9-azidoacridine with N/O-propargyl small molecules . These acridinyl ligands exhibited significant cell growth inhibition in cancer cell panels and induced cell-cycle arrest and proapoptotic activity in MCF7 and DU-145 cells . One compound displayed greater inhibitory activity against topoisomerase (IIB) compared to doxorubicin . Molecular dynamics simulation studies showed that an acridine–triazole–pyrimidine hybrid pharmacophore was optimal for protein–ligand interaction and DNA intercalation .

Biological Evaluation

The synthesized triazoles were tested against human cell-lines in the NCI-60-cell-panel to determine their cancer cell growth inhibition . The most active compounds were tested against topoisomerase (IIB)-enzymes . Acridinyl ligands revealed 60–97% cell growth inhibition in six cancer cell-panels .

Inhibition of Topoisomerase (IIB)

Mechanism of Action

The mechanism of action of 9-Acridanone, 4-(dimethylaminomethyl)-3-methoxy- involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or interfere with DNA replication in microbial cells, leading to antimicrobial effects. In cancer cells, it may induce apoptosis by targeting specific signaling pathways .

Comparison with Similar Compounds

Substituent Positioning and Electronic Effects

- 3,6-Dimethoxy-10-Methyl-Acridinium Chloride (): This derivative has methoxy groups at positions 3 and 6, alongside a 10-methyl group.

- 10-Methylacridinium-9-yl Derivatives (): These compounds feature amino and imino groups (e.g., thiosemicarbazone, nitrosoimine) at the 9-position. The dimethylaminomethyl substituent in the target compound offers a flexible side chain, contrasting with rigid planar substituents in analogs, which may affect DNA intercalation efficiency .

Physical Properties

provides melting points (m.p.) for methoxy- and hydroxy-substituted chromanones, offering indirect insights:

- 4'-Methoxy-chromanone: m.p. 134°C

- 3',4'-Dimethoxy-chromanone: m.p. 117°C

- 3'-Hydroxy-7,4'-dimethoxy-chromanone: m.p. 153–154°C

The 3-methoxy group in the target compound likely reduces crystallinity compared to non-methoxy acridanones, similar to the trend observed in chromanones. The dimethylaminomethyl group may further lower the m.p. due to steric hindrance.

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.